molecular formula C21H26N2O2 B5328400 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine

Cat. No. B5328400
M. Wt: 338.4 g/mol
InChI Key: ROKHCLFGINVHSI-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine, also known as MMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neuroscience and oncology.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
In oncology, this compound has been shown to have antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

Mechanism of Action

The exact mechanism of action of 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, as well as to enhance the activity of antioxidant enzymes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine for lab experiments is its high potency and selectivity towards its target molecules. It also has good solubility in various solvents, making it easy to handle and administer. However, one limitation of this compound is its potential toxicity at high doses, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential use in combination with other drugs or therapies for various diseases. Additionally, more studies are needed to evaluate its safety and efficacy in preclinical and clinical settings. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of more potent and selective drugs for various diseases.

Synthesis Methods

1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine can be synthesized by the reaction of 1-(2-methoxyphenyl)piperazine with 3-(2-methoxyphenyl)-2-propenal in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a yellow crystalline solid.

properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-24-20-11-5-3-8-18(20)9-7-13-22-14-16-23(17-15-22)19-10-4-6-12-21(19)25-2/h3-12H,13-17H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKHCLFGINVHSI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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